molecular formula C24H25N3O4S B12165894 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B12165894
M. Wt: 451.5 g/mol
InChI Key: VEPVHJDCMIMHPB-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that features a thiazole ring, an indole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group. The indole ring is then synthesized separately and coupled with the thiazole derivative. The final step involves the acylation of the indole nitrogen with the thiazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups or to alter the thiazole ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide shares structural similarities with other thiazole and indole derivatives, such as:
    • 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide
    • N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both thiazole and indole rings, along with multiple methoxy groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H25N3O4S/c1-29-12-11-27-10-9-18-19(5-4-6-20(18)27)26-23(28)14-17-15-32-24(25-17)16-7-8-21(30-2)22(13-16)31-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,26,28)

InChI Key

VEPVHJDCMIMHPB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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